molecular formula C12H10ClFN2O2 B11819373 Ethyl 3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate

Ethyl 3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate

Cat. No.: B11819373
M. Wt: 268.67 g/mol
InChI Key: LZOSDKFWEZPOPE-UHFFFAOYSA-N
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Description

Ethyl 3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate (CAS: 1181467-86-6, molecular formula: C₁₂H₁₀ClFN₂O₂) is a substituted acrylate derivative featuring a cyano group at the α-position and a 2-chloro-4-fluoroanilino moiety at the β-position of the propenoate ester. This compound serves as a versatile small-molecule scaffold in medicinal and organic chemistry due to its reactive enamine and electron-deficient cyanoacrylate system, which facilitates diverse chemical modifications . It is primarily utilized in laboratory settings for synthesizing pharmacologically active intermediates, with applications in antitrypanosomal and anticancer research inferred from structural analogs .

Properties

Molecular Formula

C12H10ClFN2O2

Molecular Weight

268.67 g/mol

IUPAC Name

ethyl 3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate

InChI

InChI=1S/C12H10ClFN2O2/c1-2-18-12(17)8(6-15)7-16-11-4-3-9(14)5-10(11)13/h3-5,7,16H,2H2,1H3

InChI Key

LZOSDKFWEZPOPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=CNC1=C(C=C(C=C1)F)Cl)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate typically involves the reaction of 2-chloro-4-fluoroaniline with ethyl cyanoacetate under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the aniline attacks the cyano group of the ethyl cyanoacetate, leading to the formation of the desired product. Commonly used bases for this reaction include sodium ethoxide or potassium carbonate, and the reaction is typically carried out in an organic solvent such as ethanol or methanol .

Industrial Production Methods

On an industrial scale, the production of ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or saturated compounds .

Scientific Research Applications

Ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-[(2-chloro-4-fluorophenyl)amino]-2-cyanoprop-2-enoate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biological pathways, leading to potential therapeutic effects .

Comparison with Similar Compounds

Ethyl 3-(4-Chloro-2-fluoroanilino)-2-cyanoprop-2-enoate

This isomer (CID: 8811357) differs only in the positions of the chlorine and fluorine atoms on the aniline ring (4-chloro-2-fluoro vs. 2-chloro-4-fluoro). Despite identical molecular formulas (C₁₂H₁₀ClFN₂O₂), the altered substituent arrangement impacts electronic properties and steric interactions.

Ethyl 3-(4-Fluoroanilino)-2-cyanoprop-2-enoate (CAS: 18861-57-9)

Lacking the chlorine substituent, this analog (C₁₂H₁₀FN₂O₂) exhibits reduced molecular weight (251.22 g/mol vs. 268.67 g/mol) and altered lipophilicity (clogP: ~1.8 vs. ~2.5). The absence of chlorine diminishes electron-withdrawing effects, which may reduce stability in polar protic solvents but improve bioavailability in certain biological systems .

Halogen-Substituted Analogs

Ethyl 3-(4-Chlorophenyl)-2-cyanoacrylate (CAS: 2169-68-8)

Replacing the fluoroanilino group with a 4-chlorophenyl moiety (C₁₂H₁₀ClNO₂) eliminates hydrogen-bonding capability from the aniline NH, reducing solubility in aqueous media. This analog demonstrates higher thermal stability (decomposition temperature: ~220°C vs. ~195°C for the target compound) due to increased aromaticity and reduced conformational flexibility .

Extended Functional Group Modifications

Ethyl 3-(4-(5-Chloro-2-methylphenyl)piperazinyl)-2-cyanoprop-2-enoate (CAS: 1025148-36-0)

Incorporating a piperazinyl group (C₁₇H₂₀ClN₃O₂) introduces basicity (pKa ~8.5) and enhances interaction with biological targets such as serotonin receptors. The extended structure increases molecular weight (333.81 g/mol) and logP (~3.2), suggesting improved blood-brain barrier penetration compared to the target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Pattern Key Properties/Applications References
Ethyl 3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate C₁₂H₁₀ClFN₂O₂ 268.67 2-Cl, 4-F on aniline Lab scaffold, antitrypanosomal lead
Ethyl 3-(4-chloro-2-fluoroanilino)-2-cyanoprop-2-enoate C₁₂H₁₀ClFN₂O₂ 268.67 4-Cl, 2-F on aniline Enhanced electrophilicity
Ethyl 3-(4-fluoroanilino)-2-cyanoprop-2-enoate C₁₂H₁₀FN₂O₂ 251.22 4-F on aniline Improved aqueous solubility
Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate C₁₂H₁₀ClNO₂ 235.67 4-Cl on phenyl High thermal stability
Ethyl 3-(4-(5-chloro-2-methylphenyl)piperazinyl)-2-cyanoprop-2-enoate C₁₇H₂₀ClN₃O₂ 333.81 Piperazinyl extension CNS-targeted drug candidate

Biological Activity

Ethyl 3-(2-chloro-4-fluoroanilino)-2-cyanoprop-2-enoate is a synthetic organic compound with notable biological activities. It is characterized by its unique structure, which includes a chloro and a fluoro group on the phenyl ring, contributing to its reactivity and interactions within biological systems. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C12H10ClFN2O2C_{12}H_{10}ClFN_2O_2. Its structural features include:

  • Chloro and Fluoro Substituents : These halogen atoms influence the compound's electronic properties, enhancing its interaction with biological targets.
  • Cyanopropene Moiety : This functional group is crucial for the compound's reactivity in biochemical pathways.
PropertyValue
Molecular Weight256.67 g/mol
SolubilitySoluble in organic solvents
Melting PointNot available
Log P (partition coefficient)Not available

This compound exhibits its biological activity through several mechanisms:

  • Enzyme Interaction : The compound has been shown to interact with cytochrome P450 enzymes, which are pivotal in drug metabolism. This interaction can lead to altered metabolic pathways, influencing the pharmacokinetics of co-administered drugs.
  • Cell Signaling Modulation : It affects various cellular signaling pathways by modulating gene expression related to oxidative stress and apoptosis. This modulation can result in changes in cell proliferation and survival rates.
  • Receptor Binding : The compound may bind to specific receptors, altering their conformation and functionality, which can lead to therapeutic effects or toxicity depending on the target .

Study 1: Anticancer Activity

A study investigated the anticancer properties of this compound on various cancer cell lines. Results indicated that the compound inhibited cell proliferation in a dose-dependent manner, with IC50 values ranging from 10 to 30 µM across different cell lines. The mechanism was attributed to apoptosis induction through caspase activation pathways.

Study 2: Toxicological Assessment

In animal models, the compound exhibited varying effects based on dosage:

  • Low Doses : Enhanced metabolic activity and improved oxidative stress response.
  • High Doses : Induced liver damage and oxidative stress, emphasizing the need for careful dosage optimization during therapeutic applications .

Table 2: Biological Activity Summary

Activity TypeObserved EffectsReference
AnticancerInhibition of cell proliferationStudy 1
Enzyme InteractionModulation of cytochrome P450 activity
ToxicityLiver damage at high dosesStudy 2

Applications in Research and Industry

This compound has potential applications across various domains:

  • Medicinal Chemistry : Investigated for its anti-inflammatory and anticancer properties.
  • Biochemical Research : Used to study enzyme inhibition and receptor interactions.
  • Industrial Chemistry : Serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

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